molecular formula C12H8F2O3 B11872076 2-(Difluoromethoxy)naphthalene-5-carboxylic acid

2-(Difluoromethoxy)naphthalene-5-carboxylic acid

Cat. No.: B11872076
M. Wt: 238.19 g/mol
InChI Key: IPACAZDTCRUKSX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol . This compound is a derivative of naphthalene, featuring a difluoromethoxy group and a carboxylic acid group attached to the naphthalene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-5-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)naphthalene-5-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other naphthalene derivatives. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it valuable for various research and industrial applications .

Biological Activity

Chemical Structure and Properties
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound characterized by a naphthalene ring with a difluoromethoxy group and a carboxylic acid functional group. Its molecular formula is C12H8F2O3C_{12}H_{8}F_{2}O_{3} and it has a molecular weight of approximately 232.18 g/mol. The presence of the difluoromethoxy group enhances the compound's electronic properties, potentially influencing its biological activity.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Naphthalene derivatives are known for their antibacterial , antifungal , and anti-inflammatory activities. The introduction of difluoromethoxy groups can enhance these properties by altering the compound's lipophilicity and reactivity, which may influence its pharmacological profile.

Potential Biological Applications

  • Antimicrobial Activity : Similar naphthalene derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
  • Anti-inflammatory Effects : Compounds with naphthalene backbones have been reported to exhibit anti-inflammatory activities, indicating potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : Interaction studies may reveal binding affinities to various biological targets, including enzymes and receptors. The compound's structure could facilitate interactions through hydrogen bonding and hydrophobic interactions.

Comparative Analysis of Related Compounds

The following table summarizes compounds structurally related to this compound, highlighting their features and biological activities:

Compound NameStructure FeaturesUnique Characteristics
1-Naphthoic AcidNaphthalene ring with a carboxylic acid groupSimple structure without fluorine substitution
2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic AcidHydroxy and methoxy groups on naphthaleneContains additional hydroxyl and methoxy groups
1,4-Dimethoxy-2-naphthoic AcidTwo methoxy groups on naphthaleneMore polar due to two methoxy groups
2-Difluoromethyl-naphthoic AcidDifluoromethyl group instead of difluoromethoxyDifferent substitution pattern affecting reactivity

Mechanistic Insights

Research indicates that the difluoromethoxy group can modulate the lipophilicity of the compound, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies have shown that compounds with difluoromethyl substitutions tend to exhibit higher permeability compared to their trifluoromethyl counterparts . This characteristic may enhance the bioavailability of this compound.

Case Studies

  • Antibacterial Screening : A study exploring the antibacterial activity of naphthalene derivatives identified several compounds that inhibited growth against Staphylococcus aureus and Escherichia coli. While specific data for this compound was not presented, its structural similarities suggest potential efficacy in similar assays.
  • Inhibition of Enzymatic Activity : Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. The structural characteristics of this compound may allow it to interact effectively with such targets, warranting further investigation into its inhibitory potential against CDK-related pathways .

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

6-(difluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-8-4-5-9-7(6-8)2-1-3-10(9)11(15)16/h1-6,12H,(H,15,16)

InChI Key

IPACAZDTCRUKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)O

Origin of Product

United States

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